
Cyclohexylacetic acid
Overview
Description
Cyclohexylacetic acid (C₈H₁₄O₂, CAS 5292-21-7) is a carboxylic acid featuring a cyclohexane ring substituted with an acetic acid moiety. It has a molecular weight of 142.20 g/mol, a boiling point of 242–244°C, and a melting point of 28–32°C . The compound is commercially available in purities ranging from 97% to 98% and is utilized in organic synthesis, adsorption studies, and microbial transformation research .
Preparation Methods
Catalytic Hydrogenation of Phenylacetic Acid Derivatives
Palladium-Catalyzed Hydrogenation
The most widely documented method involves the hydrogenation of phenylacetic acid or its esters to cyclohexylacetic acid using palladium-based catalysts. In a representative procedure, phenylacetic acid undergoes hydrogenation in toluene at 80°C for 48 hours under inert argon atmosphere, employing palladium diacetate (0.025 mmol) and the monophosphine ligand tris(p-fluorophenyl)phosphine (TFPP, 0.15 mmol) . Formic acid and acetic anhydride act as hydrogen donors and acylating agents, respectively, achieving a 93% yield with a linear-to-branched product ratio exceeding 100:1 . Post-reaction workup includes dichloromethane extraction, NaOH washing, and HCl acidification to isolate the product as a white solid .
Reaction Conditions and Optimization
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Catalyst System : Palladium diacetate with TFPP ligand enhances regioselectivity and reduces side reactions .
-
Solvent : Toluene optimizes solubility and catalyst stability at elevated temperatures .
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Temperature and Time : 80°C for 48 hours balances reaction completeness and energy efficiency .
Alternative Hydrogenation Protocols
A patent by discloses hydrogenation of benzyl 1-(nitromethyl)cyclohexyl-acetate in methanol using 10% palladium on activated carbon under atmospheric pressure. While this method targets gabapentin intermediates, adapting it for this compound synthesis requires ester hydrolysis (discussed in Section 3).
Hydrogenation of Nitroaromatic Precursors
High-Pressure Nickel-Catalyzed Reduction
Trans-4-aminothis compound synthesis involves hydrogenating the sodium salt of 4-nitrophenylacetic acid at 130°C under 150 atm hydrogen pressure using a nickel catalyst . Although this method primarily yields amino derivatives, substituting the nitro group with hydrogen under milder conditions (e.g., palladium catalysts) could directly produce this compound.
Challenges in Nitro Group Reduction
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Isomer Separation : Cis/trans isomer formation complicates purification, though ester derivatives (e.g., ethyl esters) facilitate chromatographic separation .
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Catalyst Choice : Nickel catalysts require extreme pressures, whereas palladium systems operate efficiently at lower pressures .
Ester Hydrolysis and Purification Techniques
Base-Mediated Ester Hydrolysis
This compound esters, such as benzyl or methyl derivatives, are hydrolyzed using aqueous methanolic potassium hydroxide at room temperature . For example, benzyl 1-(nitromethyl)cyclohexyl-acetate treated with KOH yields the free acid after acidification with 3M HCl .
Purification Strategies
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Liquid-Liquid Extraction : Dichloromethane effectively isolates the acid from aqueous phases .
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Acid-Base Recrystallization : Precipitation via HCl acidification ensures high purity (>98%) .
Comparative Analysis of Synthetic Routes
Method | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) |
---|---|---|---|---|---|
Pd(OAc)₂/TFPP | Palladium diacetate | Toluene | 80 | Ambient | 93 |
Ni High-Pressure | Nickel | Water | 130 | 150 atm | N/A |
Ester Hydrolysis | KOH | Methanol | 25 | Ambient | 50–70 |
Key Observations :
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Palladium systems outperform nickel in yield and operational safety .
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Ester hydrolysis offers moderate yields but avoids high-pressure equipment .
Industrial-Scale Considerations and Optimizations
Catalyst Recovery and Cost
Palladium catalysts, though efficient, necessitate recycling protocols to reduce costs. Ligand-stabilized palladium (e.g., TFPP) improves longevity but adds complexity .
Solvent Sustainability
Toluene and dichloromethane, while effective, pose environmental and health risks. Substituting with green solvents (e.g., cyclopentyl methyl ether) warrants exploration.
Process Intensification
Continuous-flow hydrogenation could enhance throughput and safety by minimizing handling of pyrophoric catalysts .
Chemical Reactions Analysis
Esterification Reactions
Cyclohexylacetic acid undergoes esterification with alcohols under acidic or catalytic conditions. A notable example is its conversion to cyclohexyl acetate:
Reaction Protocol
-
Reactants: Cyclohexanol, acetic acid (1:3 molar ratio)
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Catalyst: L/ZSM-5 composite molecular sieve
-
Conditions: 130°C, 3.0 MPa, 1.0 h⁻¹ space velocity
Mechanism:
Mitochondrial Hydroxylation
In biological systems, this compound undergoes hydroxylation at the 1-position of the cyclohexane ring via mitochondrial enzymes:
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Cofactors: Requires activation to acyl-CoA.
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Enzyme: Cytochrome P450-dependent monooxygenase.
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Product: 1-Hydroxy-cyclohexylacetic acid, excreted as a glycine conjugate .
Microbial Degradation
In bioremediation, Pseudoalteromonas sp. JSTW degrades this compound in sediments:
Parameter | Value |
---|---|
Initial concentration | 20 mg/kg sediment |
Degradation efficiency | 89.4% (with gFeOx) |
Key metabolites | Cyclohexanol, CO₂ |
Iron oxides (gFeOx) enhance degradation by promoting microbial activity and electron transfer .
Salt Formation
This compound reacts with bases to form salts, critical for pharmaceutical applications:
Example:
Thermochemical Data
NIST-derived thermodynamic parameters for protonation:
Parameter | Value (kJ/mol) | Method |
---|---|---|
ΔᵣH° (Gas phase) | 1445 ± 8.8 | G+TS |
ΔᵣG° (Gas phase) | 1415 ± 8.4 | IMRE |
These values indicate strong acid character, consistent with carboxylic acid behavior .
Scientific Research Applications
Medicinal Chemistry
Cyclohexylacetic acid has been studied for its potential therapeutic applications. It is related to acetic acid and has shown promise in various pharmaceutical formulations.
Case Study: Molecular Interaction Studies
A study by Rajesh et al. (2013) investigated the molecular interactions of this compound in aqueous solutions. The researchers measured ultrasonic velocity, density, and viscosity at different concentrations, revealing significant thermodynamic parameters that could influence drug formulation stability and efficacy. The study highlighted the importance of understanding molecular interactions for optimizing pharmaceutical compounds .
Table 1: Acoustic Parameters of this compound Solutions
Concentration (%) | Ultrasonic Velocity (m/s) | Density (kg/m³) | Viscosity (N·s/m²) |
---|---|---|---|
0.2 | 1520 | 1093.20 | 8.336 |
0.4 | 1518 | 1091.20 | 8.341 |
0.6 | 1510 | 1095.60 | 8.674 |
0.8 | 1500 | 1094.40 | 8.817 |
1.0 | 1497 | 1094.80 | 8.892 |
This data indicates how the physical properties of this compound solutions change with concentration, which is crucial for developing effective drug delivery systems.
Environmental Applications
This compound has also been studied for its biodegradability and potential use in bioremediation.
Case Study: Biodegradation Studies
Research conducted in Japan isolated several strains capable of degrading this compound from soil samples, demonstrating its potential as a biodegradable compound in environmental cleanup processes . This finding supports the idea that CHA can be utilized in bioremediation strategies to mitigate pollution from organic compounds.
Material Science
In material science, this compound is explored for its role as a plasticizer and additive in polymers.
Properties and Applications
this compound can enhance the flexibility and durability of polymeric materials, making it valuable in manufacturing processes where improved physical properties are desired . Its compatibility with various polymer matrices makes it an attractive candidate for further research in material development.
Mechanism of Action
The mechanism of action of cyclohexylacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can undergo beta-oxidation to form metabolites that may interact with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
Cyclohexylacetic acid is distinguished by its cyclohexyl group attached to an acetic acid chain. Key structural analogs include:
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Structural Difference |
---|---|---|---|---|---|
This compound | C₈H₁₄O₂ | 142.20 | 242–244 | 28–32 | Acetic acid chain on cyclohexane |
Cyclohexanecarboxylic acid | C₇H₁₂O₂ | 128.17 | 232–234 | 29–31 | Carboxyl group directly on cyclohexane |
Diphenylacetic acid | C₁₄H₁₂O₂ | 212.25 | 330–332 | 142–144 | Two phenyl groups substituted on acetic acid |
3-Phenylpropionic acid | C₉H₁₀O₂ | 150.18 | 285–287 | 46–48 | Phenyl group on propionic acid chain |
Key Observations :
- The cyclohexyl group in this compound confers higher hydrophobicity (LogP = 2.04) compared to cyclohexanecarboxylic acid (LogP ~1.5 estimated) .
- Substitution with aromatic groups (e.g., diphenylacetic acid) increases molecular weight and melting points due to enhanced π-π interactions .
Adsorption Capacity:
This compound, when bound to silica gel, exhibits a polycyclic aromatic hydrocarbon (PAH) adsorption capacity of 129 ± 20 ng/g, outperforming linoleic acid (85 ± 15 ng/g) but underperforming diphenylacetic acid (210 ± 25 ng/g) due to differences in hydrophobicity and molecular geometry .
Microbial Transformation:
In crude oil degradation studies, this compound is an intermediate metabolite of phenylalkanes, alongside aromatic acids like benzoic acid . This contrasts with cyclohexanecarboxylic acid, which is more readily metabolized by microbes due to its simpler structure .
Biological Activity
Cyclohexylacetic acid (CHA) is a cyclic carboxylic acid that has garnered attention in various biological and pharmacological studies. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring attached to an acetic acid moiety. Its molecular formula is , with a molecular weight of 156.23 g/mol. The compound exists as a colorless liquid with a density of approximately 1.007 g/cm³ and is soluble in organic solvents.
The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic pathways. Research indicates that CHA can interact with specific enzymes, potentially influencing lipid metabolism and energy homeostasis.
- Glycerol 3-Phosphate Acyltransferase (GPAT) Inhibition : CHA has been studied for its inhibitory effects on GPAT, an enzyme involved in triglyceride synthesis. In silico docking studies suggest that cyclohexyl scaffolds may hinder the enzyme's active site, thereby affecting lipid accumulation in cells .
- Antimicrobial Activity : Preliminary studies have shown that CHA exhibits antimicrobial properties against certain bacterial strains, although detailed mechanisms remain to be elucidated .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Inhibition of Lipid Accumulation
A study investigated the effects of CHA on lipid accumulation in adipocytes. The results indicated a significant reduction in triglyceride levels when cells were treated with CHA compared to controls. This suggests potential use in obesity management by modulating lipid metabolism .
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, CHA was tested against Staphylococcus aureus and Escherichia coli. The results showed that CHA could inhibit bacterial growth at micromolar concentrations, indicating its potential as an antimicrobial agent .
Research Findings and Future Directions
Recent research emphasizes the need for further exploration into the biological activities of this compound:
- Metabolic Studies : More comprehensive studies are required to understand how CHA affects metabolic pathways beyond GPAT inhibition.
- Clinical Trials : There is a necessity for clinical trials to evaluate the safety and efficacy of CHA in therapeutic applications.
- Environmental Impact : Investigating the ecological effects and biodegradability of CHA will be crucial, especially given its potential widespread use .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for cyclohexylacetic acid in laboratory settings?
this compound is synthesized via iron-catalyzed oxidation of cyclohexene. A three-step process involves:
- Step 1 : Oxidation of cyclohexane to cyclohexanol using Fe(TPA)(CH₃CN)₂.
- Step 2 : Conversion of cyclohexene to cyclohexanecarboxylic acid using Fe(MEP)(CH₃CN)₂.
- Step 3 : Further oxidation with Fe(MEP)(CH₃CN)₂ to yield this compound . Key variables include catalyst choice (Fe(III) complexes), solvent polarity, and reaction time.
Q. How can researchers characterize the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) shows peaks at δ = 0.69–0.99 (m, 2H), 1.01–1.31 (m, 3H), and 2.07 (d, J = 6.7 Hz, 2H). ¹³C NMR confirms carbonyl resonance at δ = 173.7 ppm .
- Mass Spectrometry (MS) : EI-MS displays a molecular ion peak at m/z = 141.95 [M]⁺ .
- Thermodynamic Data : Molecular weight (142.1956 g/mol), CAS Registry Number (5292-21-7), and IUPAC identifiers provide foundational validation .
Q. What safety precautions are necessary when handling this compound?
- Storage : Keep in a ventilated, cool area with containers tightly sealed to prevent oxidation or moisture absorption .
- Fire Safety : Use dry powder or CO₂ extinguishers; avoid water jets to prevent splashing .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Monitor for skin/eye irritation .
Advanced Research Questions
Q. How can contradictory results in catalytic efficiency for this compound synthesis be resolved?
Discrepancies in catalyst performance (e.g., Fe(TPA) vs. Fe(MEP) complexes) may arise from ligand steric effects or solvent interactions. To address this:
- Systematic Screening : Test catalyst-substrate ratios (1:10 to 1:50) in polar aprotic solvents (e.g., acetonitrile).
- Kinetic Studies : Use in-situ FTIR or GC-MS to monitor intermediate formation (e.g., cyclohexanol) and optimize turnover frequencies .
- X-ray Crystallography : Analyze catalyst structures to identify active sites influencing selectivity .
Q. What methodologies are used to study the metabolic pathways of this compound in biological systems?
- In Vivo Metabolite Profiling : Administer isotopically labeled (¹³C) this compound to model organisms (e.g., rodents) and analyze urine via LC-MS/MS. Key metabolites include glycine conjugates (e.g., 1-hydroxy-cyclohexylacetic acid) .
- Enzyme Inhibition Assays : Test β-oxidation pathways using liver microsomes to identify rate-limiting steps .
Q. What experimental strategies optimize the yield of this compound in iron-catalyzed reactions?
- Catalyst Tuning : Replace ClO₄⁻ with SbF₆⁻ counterions to enhance electrophilicity and accelerate oxidation .
- Solvent Optimization : Use dichloromethane (low polarity) to stabilize Fe(III) intermediates and reduce side reactions.
- Temperature Gradients : Conduct reactions at 25–40°C; higher temperatures (>50°C) risk decarboxylation .
Q. How do spectral data (NMR, MS) inform the structural elucidation of this compound derivatives?
- Isomer Discrimination : Compare ¹H NMR splitting patterns; trans-substituted derivatives show distinct coupling constants (e.g., J = 10–12 Hz for axial protons).
- Fragmentation Analysis : MS/MS of m/z = 141.95 reveals α-cleavage products (e.g., loss of COOH group at m/z = 97) .
- Dynamic NMR : Resolve conformational equilibria (chair vs. boat) in cyclohexane rings at low temperatures (−40°C) .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
2-cyclohexylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOODBDWMQKMFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063762 | |
Record name | Cyclohexaneacetic acid | |
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Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless crystalline mass or white crystals; sharp acetic odour | |
Record name | Cyclohexaneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Cyclohexaneacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
242.00 to 243.00 °C. @ 760.00 mm Hg | |
Record name | Cyclohexaneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |
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Solubility |
2.88 mg/mL at 25 °C, Slightly soluble in water, Miscible at room temperature (in ethanol) | |
Record name | Cyclohexaneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Cyclohexaneacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.001-1.009 | |
Record name | Cyclohexaneacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
5292-21-7 | |
Record name | Cyclohexaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5292-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexaneacetic acid | |
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Record name | CYCLOHEXYLACETIC ACID | |
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Record name | Cyclohexaneacetic acid | |
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Record name | Cyclohexaneacetic acid | |
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Record name | Cyclohexylacetic acid | |
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Record name | CYCLOHEXANEACETIC ACID | |
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Record name | Cyclohexaneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |
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Melting Point |
33 °C | |
Record name | Cyclohexaneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031403 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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